REACTION_SMILES
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[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[CH2:14][CH2:15][C:16](=[O:17])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:24][cH:25]1.[O:26]([c:27]1[cH:28][cH:29][c:30]([C:31]([CH2:32][CH2:33][C:34]([O:35][CH:36]([CH3:37])[CH3:38])=[O:39])=[O:40])[cH:41][cH:42]1)[c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[CH:14]=[CH:15][C:16](=[O:17])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:24][cH:25]1
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Name
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CCCCCOC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCOC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
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Name
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CC(C)OC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
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Name
|
|
Type
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product
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Smiles
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CCCCCOC(=O)C=CC(=O)c1ccc(Oc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |